An In-depth Technical Guide to Mesdopetam: IUPAC Name, Chemical Structure, and Core Data
An In-depth Technical Guide to Mesdopetam: IUPAC Name, Chemical Structure, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesdopetam, also known as IRL790, is a novel investigational drug candidate with a unique pharmacological profile as a dopamine D3 receptor antagonist. It is currently under development for the treatment of Parkinson's disease, particularly levodopa-induced dyskinesia (LID), and has potential applications in other neurological and psychiatric disorders. This technical guide provides a comprehensive overview of Mesdopetam's chemical properties, including its IUPAC name and structure, alongside key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Chemical Identity
IUPAC Name: N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine[1]
Chemical Structure:
Image Source: Chemwy.com
SMILES: CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic parameters of Mesdopetam.
Table 1: In Vitro Receptor Binding Affinity of Mesdopetam
| Target | Ki (nM) | Assay Type | Source |
| Dopamine D3 Receptor | 90 | Radioligand Binding Assay | [1] |
| Dopamine D2 Receptor | 540-750 | Radioligand Binding Assay | [1] |
| Sigma σ1 Receptor | 870 | Radioligand Binding Assay | [1] |
Table 2: Pharmacokinetic Parameters of Mesdopetam in Healthy Male Volunteers (Single Ascending Dose) [2]
| Dose | Cmax (nmol/L) (Mean ± SD) | tmax (h) (Median, Range) | t1/2 (h) (Mean ± SD) | AUC0–∞ (nmol·h/L) (Mean ± SD) | CL/F (L/h) (Mean ± SD) |
| 15 mg | 73.6 ± 18.4 | 2.0 (1.0-4.0) | 6.4 ± 1.9 | 786 ± 298 | 32.5 ± 6.2 |
| 80 mg | N/A | N/A | 7.1 ± 1.0 | N/A | 23.8 ± 4.3 |
| 120 mg | 1940 ± 326 | N/A | N/A | 17300 ± 4620 | N/A |
Data extracted from a Phase I clinical trial.
Experimental Protocols
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol outlines a general method for determining the binding affinity of a compound like Mesdopetam to the dopamine D3 receptor.
1. Materials:
- HEK293 cells stably expressing the human dopamine D3 receptor.
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
- Radioligand: [3H]-Spiperone (a commonly used radioligand for D2-like receptors).
- Non-specific binding control: Haloperidol (10 µM).
- Test compound: Mesdopetam at various concentrations.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
- Scintillation counter.
2. Membrane Preparation:
- Harvest HEK293-D3 cells and homogenize in ice-cold membrane preparation buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
3. Binding Assay:
- In a 96-well plate, add the following in triplicate:
- Assay buffer
- Membrane preparation (typically 20-50 µg of protein)
- [3H]-Spiperone at a concentration near its Kd (e.g., 1 nM)
- Either:
- Vehicle (for total binding)
- Haloperidol (10 µM) (for non-specific binding)
- Mesdopetam at a range of concentrations (for competition binding)
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
4. Filtration and Counting:
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
5. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- For competition experiments, plot the percentage of specific binding against the logarithm of the Mesdopetam concentration.
- Determine the IC50 value (the concentration of Mesdopetam that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Diagrams
Mesdopetam's Antagonism of the Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of the D3 receptor by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Mesdopetam, as a D3 receptor antagonist, blocks the binding of dopamine, thereby preventing this signaling cascade and maintaining normal cAMP levels.
Caption: Mesdopetam antagonizes the D3 receptor, preventing dopamine-mediated inhibition of adenylyl cyclase.
Experimental Workflow for Assessing Mesdopetam's Effect on Dopamine Release
This diagram illustrates a typical experimental workflow to investigate the effect of Mesdopetam on dopamine release in a preclinical setting, such as in vivo microdialysis in a rodent model of Parkinson's disease.
Caption: Workflow for in vivo microdialysis to measure Mesdopetam's effect on dopamine release.
